6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
6-methoxy-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-24-14-7-6-11(10-18-14)15(22)17-8-9-21-16(23)12-4-2-3-5-13(12)19-20-21/h2-7,10H,8-9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQXUKWSFWMEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the triazine ring system, followed by the introduction of the nicotinamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazine ring or the nicotinamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazine ring, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights critical differences and similarities between the target compound and selected analogs:
Biological Activity
6-Methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide is a novel compound with significant potential in medicinal chemistry, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Methoxy Group : Enhances lipophilicity and biological activity.
- Nicotinamide Backbone : Known for various biological roles, including involvement in metabolic processes.
- Benzotriazine Moiety : Associated with enhanced interaction with cellular targets involved in cancer progression.
The molecular formula of the compound is , and it has a molecular weight of approximately 302.34 g/mol.
Research indicates that 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide exhibits its biological activity primarily through:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent.
- Induction of Apoptosis : Studies have demonstrated that it can trigger programmed cell death in cancer cells, which is crucial for effective cancer treatment.
Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies:
- Cell Line Studies : In vitro assays have shown that 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide significantly reduces cell viability in human cancer cell lines such as HeLa and MCF-7.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10.5 | Apoptosis induction |
| MCF-7 | 8.3 | Cell cycle arrest |
Interaction with Biological Targets
The compound's interaction with specific enzymes and receptors is crucial for its anticancer effects:
- Thymidylate Synthase Inhibition : Similar compounds have been noted to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on HeLa Cells : A recent study demonstrated that treatment with 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide resulted in a significant decrease in cell proliferation and an increase in apoptotic markers.
- Combination Therapy : Research has explored the potential of combining this compound with existing chemotherapeutic agents to enhance overall efficacy against resistant cancer types.
Synthesis and Derivatives
The synthesis of 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide can be achieved through various methods involving controlled reaction conditions to optimize yield and purity. Notable derivatives include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide | Bromine substitution | Enhanced lipophilicity |
| N-(2-(4-hydroxybenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide | Hydroxy group instead of methoxy | Potentially increased solubility |
These derivatives exhibit varying biological activities and may provide insights into optimizing therapeutic applications.
Q & A
Q. What are the standard synthetic routes for 6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes a similar quinazolinone derivative synthesized by reacting 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl ethylamine with nicotinamide derivatives under THF or DMF solvents at 60–80°C. Key steps include:
-
Amide coupling : Use coupling agents like EDC/HOBt or DMT-MM (as in ) for efficient bond formation.
-
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) improves purity .
-
Optimization Strategies :
-
Factorial design () to test variables (temperature, solvent, catalyst).
-
Monitoring : TLC or HPLC to track reaction progress and minimize side products.
- Data Table : Synthetic Yield Optimization
| Reaction Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| THF, 60°C, 12h | 72 | 95 | |
| DMF, 80°C, 8h (DMT-MM) | 85 | 98 |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming the methoxy group (δ ~3.8–4.0 ppm) and triazine/amide linkages ().
- FTIR : Validate carbonyl (C=O) stretches (1680–1720 cm⁻¹) and triazine ring vibrations .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <2 ppm error .
- X-ray crystallography : Resolve ambiguities in stereochemistry (if crystalline) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) to identify variables affecting activity .
- Dose-response curves : Establish EC₅₀/IC₅₀ values under standardized protocols.
- Structural analogs : Test derivatives (e.g., halogen-substituted triazines) to isolate pharmacophoric groups ().
- Computational docking : Identify binding mode inconsistencies using tools like AutoDock or Schrödinger .
Q. What computational approaches are recommended to model the compound's interactions with biological targets?
- Methodological Answer :
-
Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., using GROMACS) over 100+ ns trajectories .
-
QSAR : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on activity using descriptors like logP or polar surface area .
-
- Data Table : Computational Parameters for Target Interaction
| Software/Tool | Application | Key Outputs |
|---|---|---|
| AutoDock Vina | Docking affinity (kcal/mol) | Binding poses, ΔG |
| GROMACS | Stability of protein-ligand | RMSD, hydrogen bond analysis |
Q. How can researchers design experiments to address contradictory solubility data in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility screening : Use shake-flask method with HPLC quantification across solvents (e.g., DMSO, ethanol, hexane).
- Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility .
- Co-solvent systems : Test blends (e.g., PEG-400/water) for enhanced solubility in pharmacological assays .
Q. What strategies are recommended for scaling up synthesis without compromising purity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
